1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a thiophene sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Methoxyphenyl Group: This step involves the attachment of the methoxyphenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Attachment of the Thiophene Sulfonamide Moiety: The thiophene sulfonamide group is introduced through a sulfonylation reaction, where a thiophene derivative reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be utilized in the development of new materials, such as organic semiconductors or corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit various pharmacological properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxamide derivatives are known for their biological activities.
Uniqueness
1-(2-methoxyphenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H21N3O5S2 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21N3O5S2/c1-26-15-6-3-2-5-14(15)21-12-13(11-16(21)22)18(23)19-8-9-20-28(24,25)17-7-4-10-27-17/h2-7,10,13,20H,8-9,11-12H2,1H3,(H,19,23) |
InChI Key |
LHPVVQXJJAJTRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CC(CC2=O)C(=O)NCCNS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.